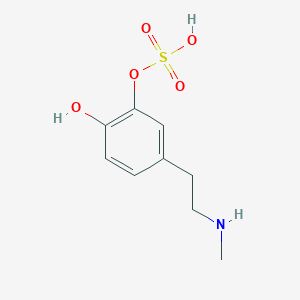

Epinine 3-O-sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Dopamine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

101910-85-4 |

|---|---|

Molecular Formula |

C9H13NO5S |

Molecular Weight |

247.27 g/mol |

IUPAC Name |

[2-hydroxy-5-[2-(methylamino)ethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-8(11)9(6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14) |

InChI Key |

PSPNNLYOAMJETR-UHFFFAOYSA-N |

SMILES |

CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O |

Other CAS No. |

101910-85-4 |

Synonyms |

epinine 3-O-sulfate N-methyldopamine 3-O-sulfate |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Fate of Epinine 3-O-Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine), an active sympathomimetic amine, undergoes extensive phase II metabolism, primarily through sulfation, leading to the formation of Epinine 3-O-sulfate and Epinine 4-O-sulfate. This guide provides an in-depth exploration of the metabolic pathway of this compound, from its enzymatic formation to its ultimate fate. We will delve into the key enzymes involved, present available quantitative data, detail relevant experimental methodologies, and visualize the metabolic process. This document is intended to serve as a critical resource for researchers in pharmacology, drug metabolism, and toxicology.

Introduction

Epinine, the N-methylated derivative of dopamine, exerts its pharmacological effects by interacting with adrenergic and dopaminergic receptors. However, its therapeutic efficacy and duration of action are significantly influenced by its metabolic conversion into inactive conjugates. Among these, sulfate conjugates are predominant. Understanding the metabolic pathway of this compound is crucial for characterizing the pharmacokinetics and pharmacodynamics of epinine and its prodrugs, such as ibopamine.

The Metabolic Pathway of this compound

The primary metabolic pathway for the formation of this compound involves the direct sulfation of the parent compound, epinine.

Formation of this compound

The formation of this compound is an enzymatic process catalyzed by sulfotransferases (SULTs). Specifically, the cytosolic enzyme Sulfotransferase 1A3 (SULT1A3) has been identified as the key player in the sulfation of dopamine and other phenolic monoamines, making it the primary enzyme responsible for epinine sulfation.[1][2] The reaction involves the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of the catechol moiety of epinine.

This conjugation significantly increases the water solubility of epinine, facilitating its excretion, and renders the molecule pharmacologically inactive.[3] While both this compound and Epinine 4-O-sulfate are formed, studies on dopamine sulfation suggest that the 3-O-sulfate isomer is the predominant form.[4]

Further Metabolism and Excretion

Current evidence suggests that this compound is a terminal metabolite that is primarily excreted in the urine.[3] However, the possibility of in vivo deconjugation back to the active epinine by arylsulfatases exists.[5] Sulfatases are enzymes that hydrolyze sulfate esters, and their activity could potentially regenerate epinine from its sulfate conjugate, thereby prolonging its pharmacological effect.[5][6] Further research is required to fully elucidate the extent and significance of this potential deconjugation pathway for this compound.

The overall metabolic pathway can be visualized as follows:

References

- 1. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SULT1A3 sulfotransferase family 1A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of epinine 3-O-sulphate and 4-O-sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The separation and identification of dopamine 3-O-sulfate and dopamine 4-O-sulfate in urine of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Role of Epinine 3-O-Sulfate in Neurotransmission: A Technical Guide to a Putative Neuromodulator

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The endogenous presence and role of epinine (N-methyldopamine) and its metabolite, epinine 3-O-sulfate, in neurotransmission are currently speculative. This document summarizes the existing biochemical and pharmacological knowledge surrounding these compounds to provide a technical framework for future research.

Introduction

Epinine, also known as N-methyldopamine, is a naturally occurring catecholamine found in some plants and animals.[1] While its pharmacology is known to be similar to that of dopamine, its status as an endogenous neuromodulator in the mammalian brain is not well-established, and it is more commonly regarded as a trace amine.[1][2][3][4] Consequently, this compound, a major metabolite of exogenously administered epinine, has an even more enigmatic role.[5] This guide provides an in-depth technical overview of the known biochemistry, pharmacology, and relevant experimental protocols to facilitate investigation into the putative role of this compound in neurotransmission.

Biosynthesis and Metabolism of Epinine and this compound

The potential endogenous lifecycle of this compound involves several enzymatic steps, from the synthesis of its parent compound to its sulfation and potential de-sulfation.

Epinine Biosynthesis

The primary pathway for catecholamine synthesis begins with L-tyrosine.[6][7] While the direct N-methylation of dopamine to form epinine is not considered a major pathway in the brain, the enzyme responsible for converting norepinephrine to epinephrine, phenylethanolamine N-methyltransferase (PNMT), has been identified in certain brain regions.[8][9] It is plausible that under certain conditions, PNMT or another N-methyltransferase could act on dopamine to produce epinine.

Sulfation of Epinine

Sulfation is a major metabolic pathway for catecholamines in the human brain.[10] This reaction is catalyzed by sulfotransferase (SULT) enzymes. Specifically, SULT1A3 has high activity towards dopamine and is considered a key enzyme in catecholamine sulfation.[10] It is highly probable that SULT1A3 also efficiently catalyzes the sulfation of epinine to form this compound and epinine 4-O-sulfate.

Potential De-sulfation

The biological activity of sulfated compounds can be restored through hydrolysis by arylsulfatase enzymes. While not directly demonstrated for this compound, the presence of arylsulfatases in the brain suggests a potential mechanism for the conversion of this inactive metabolite back to its active form, epinine. This would imply a role for this compound as a potential reservoir or pro-drug for epinine.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the hypothetical lifecycle of epinine and this compound in a neuronal context.

References

- 1. Deoxyepinephrine - Wikipedia [en.wikipedia.org]

- 2. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 4. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylethanolamine-N-methyltransferase activity determines the epinephrine concentration of pheochromocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Phenylethanolamine N-methyltransferase and other enzymes of catecholamine metabolism in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Sulfation of thyroid hormone and dopamine during human development: ontogeny of phenol sulfotransferases and arylsulfatase in liver, lung, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Epinine 3-O-Sulfate: A Critical Review of its Potential as a Disease Biomarker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epinine 3-O-sulfate, a major metabolite of the cardiac drug ibopamine, has been a subject of minor investigation primarily within the context of its parent drug's pharmacology. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a specific focus on evaluating its potential as a biomarker for disease. Despite the inherent interest in identifying novel biomarkers, the existing evidence strongly suggests that this compound is a pharmacologically inactive metabolite with no established role in signaling pathways or as an indicator of pathological conditions. This document will detail its metabolic origins, critically assess its pharmacological activity, and provide hypothetical experimental protocols for its analysis, based on methodologies for structurally related compounds, due to a lack of specific validated assays for this compound.

Introduction to Epinine and its Metabolism

Epinine (N-methyldopamine) is the primary active metabolite of ibopamine, a diisobutyric ester of epinine that has been used in the management of heart failure. Ibopamine itself is a prodrug, designed to be hydrolyzed in the body to release epinine, which then exerts its pharmacological effects. Epinine is structurally related to dopamine and acts on dopamine and adrenergic receptors.

The metabolic fate of epinine involves several pathways, with sulfation being a major route of conjugation and elimination. The sulfotransferase enzyme SULT1A3 is known to be the primary enzyme responsible for the sulfation of dopamine, preferentially acting on the 3-hydroxyl group. It is highly probable that the same enzyme is responsible for the conversion of epinine to its sulfated forms. The result of this metabolic process is the formation of this compound and Epinine 4-O-sulfate.

Evaluation of this compound as a Biomarker

The utility of a molecule as a disease biomarker is contingent on its ability to reflect a specific physiological or pathological state. An ideal biomarker should have a clear association with the disease process, and its levels should correlate with disease severity or progression.

A pivotal study by Ferrini et al. in 1987 investigated the pharmacological activity of both N-methyldopamine 3-O-sulphate (this compound) and 4-O-sulphate.[1] The researchers found that these sulfated metabolites were "devoid of any pharmacodynamic activity both in vivo on the main hemodynamic parameters in dog and on diuresis in rat, and in vitro on cat papillary muscle and rabbit ear artery".[1] This finding is critical as it indicates that this compound does not appear to interact with the cardiovascular system in the same manner as its parent compound, epinine.

To date, a thorough review of the scientific literature reveals no studies that have successfully linked endogenous or drug-derived levels of this compound to any specific disease state as a reliable biomarker. The primary role of sulfation in this context appears to be a detoxification and elimination pathway, rendering the active epinine molecule inert and water-soluble for renal excretion.

Table 1: Summary of Evidence Regarding this compound as a Biomarker

| Aspect | Evidence | Conclusion |

| Pharmacological Activity | Found to be devoid of hemodynamic effects in in-vivo and in-vitro studies.[1] | Unlikely to be an active participant in disease pathophysiology. |

| Correlation with Disease | No published studies demonstrating a correlation between this compound levels and any disease. | No evidence to support its use as a biomarker. |

| Signaling Pathway Involvement | No known signaling pathways are modulated by this compound. | Lacks a mechanistic link to disease processes. |

Experimental Protocols

While there are no validated, commercially available assays specifically for this compound, its structural similarity to other catecholamine sulfates allows for the extrapolation of analytical methodologies. The following protocols are hypothetical but are based on established techniques for related compounds.

Synthesis of this compound Standard

A certified reference standard is essential for the development and validation of any quantitative assay. A potential synthetic route for this compound could be adapted from the synthesis of other catecholamine sulfates.[2]

Methodology:

-

Protection: The amine and the 4-hydroxyl group of epinine would first need to be protected to ensure regioselective sulfation at the 3-position.

-

Sulfation: The protected epinine would then be reacted with a sulfating agent, such as a pyridine-sulfur trioxide complex, in an appropriate solvent.[2]

-

Deprotection: Following sulfation, the protecting groups would be removed to yield this compound.

-

Purification and Characterization: The final product would require purification, likely by high-performance liquid chromatography (HPLC), and its structure confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold-standard for the sensitive and specific quantification of small molecules in complex biological matrices like plasma and urine.

Detailed Methodology:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma or urine, add an internal standard (ideally, a stable isotope-labeled version of this compound).

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Further clean-up and concentration of the analyte can be achieved using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge.

-

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column could be suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode would need to be optimized.

-

Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions after fragmentation.

-

MRM Transitions: These would need to be empirically determined by infusing the synthesized standard into the mass spectrometer.

-

Table 2: Hypothetical LC-MS/MS Parameters

| Parameter | Hypothetical Value/Condition |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Linear gradient from 5% to 95% B |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | To be determined |

| Product Ion (m/z) | To be determined |

Conclusion

References

- 1. Pharmacological characterization of epinine 3-O-sulphate and 4-O-sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modified syntheses of dopamine-4-sulfate, epinephrine-3-sulfate, and norepinephrine-3-sulfate: determination of the position of the sulfate group by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Epinine 3-O-Sulfate: A Comprehensive Technical Guide on its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine) is an important sympathomimetic amine and the primary active metabolite of the orally active dopamine agonist, Ibopamine. The metabolic fate of epinine is crucial for understanding the pharmacokinetics and overall activity of its parent compound. One of the principal metabolic pathways for epinine is sulfation, leading to the formation of Epinine 3-O-sulfate and Epinine 4-O-sulfate. This technical guide provides a detailed overview of the discovery, synthesis, characterization, and pharmacological evaluation of this compound. While it is a major metabolite, studies have consistently demonstrated its lack of significant pharmacological activity, highlighting sulfation as a key inactivation and detoxification pathway for epinine. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic and experimental workflows.

Introduction

Epinine, or N-methyldopamine, is a catecholamine that acts as a sympathomimetic agent. Its clinical relevance is primarily as the active metabolite of Ibopamine, a drug used in the management of congestive heart failure. Upon oral administration, Ibopamine is rapidly hydrolyzed by esterases to epinine, which then exerts its pharmacological effects.

The metabolism of catecholamines, including epinine, is a well-regulated process involving several enzymatic pathways designed to control their signaling and facilitate their excretion. The two primary enzymatic routes for catecholamine metabolism are catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). Additionally, sulfation, mediated by sulfotransferases (SULTs), is a significant conjugation reaction that increases the water solubility of catecholamines and their metabolites, preparing them for renal clearance.

This compound is one of the two main sulfated conjugates of epinine, the other being Epinine 4-O-sulfate. Investigations into the metabolites of Ibopamine have revealed that this compound is a major circulating metabolite. This guide focuses on the initial discovery and characterization of this specific sulfated conjugate.

Discovery and Biological Context

The discovery of this compound is intrinsically linked to the development and metabolic profiling of Ibopamine. Early studies on the pharmacokinetics of Ibopamine identified epinine as its active metabolite. Subsequent investigations into the metabolic fate of epinine revealed the presence of sulfated conjugates in plasma and urine.

Studies have shown that after the administration of Ibopamine, the plasma levels of sulfated epinine metabolites are significantly higher and more sustained than those of free epinine. This indicates that sulfation is a rapid and efficient metabolic pathway for epinine. While both 3-O-sulfate and 4-O-sulfate isomers are formed, the 3-O-sulfate isomer is generally considered the more abundant of the two.

The formation of this compound is catalyzed by sulfotransferases, particularly the SULT1A family, which are known to act on phenolic compounds like catecholamines. This enzymatic conjugation occurs primarily in the liver and intestine. The addition of the sulfate group dramatically increases the polarity of the epinine molecule, which limits its ability to cross cell membranes and interact with adrenergic and dopaminergic receptors. This structural modification is the basis for its pharmacological inactivation.

Data Presentation

The following tables summarize the available quantitative data regarding the metabolism of epinine and the characterization of its sulfated metabolites.

Table 1: Pharmacokinetic Parameters of Epinine Metabolites after Oral Administration of Ibopamine

| Parameter | Free Epinine | Total Epinine (Conjugated) |

| Tmax (hours) | ~0.5 | ~1.0 |

| Cmax (ng/mL) | Variable, low | Significantly higher than free epinine |

| Half-life (hours) | Short (~1-2) | Longer than free epinine |

Note: Data is compiled from various pharmacokinetic studies of Ibopamine. Absolute values can vary based on dosage and patient population.

Table 2: Analytical Characterization Data for Epinephrine Sulfonate *

| Analytical Method | Key Findings |

| HPLC-ECD | Limit of Detection: 0.20 µg/L |

| Recovery: (100.26 ± 1.21)% | |

| Linear Range R²: 0.9999 |

Note: This data is for the closely related compound "epinephrine sulfonate" as detailed specific data for this compound was not available in the public literature. This serves as a representative example of the analytical performance achievable for catecholamine sulfates.[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. The following protocols are based on established methods for the synthesis and analysis of related catecholamine sulfates and represent a likely approach for the preparation and characterization of this compound.

Synthesis of this compound (Representative Protocol)

This protocol is adapted from methods used for the sulfation of similar catecholamines.

Objective: To synthesize this compound via sulfation of a protected epinine precursor followed by deprotection.

Materials:

-

N-protected Epinine

-

Sulfur trioxide pyridine complex

-

Anhydrous pyridine

-

Sodium borohydride

-

Hydrochloric acid

-

Diethyl ether

-

Methanol

-

Standard laboratory glassware and purification apparatus (chromatography column)

Procedure:

-

Protection of the Amine Group: The secondary amine of epinine is first protected to prevent side reactions. This can be achieved using a suitable protecting group such as a carbamate (e.g., Cbz or Boc).

-

Sulfation: The N-protected epinine is dissolved in anhydrous pyridine. The sulfur trioxide pyridine complex is added portion-wise at room temperature with stirring. The reaction mixture is heated to 60°C and maintained for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification of the Sulfated Intermediate: After the reaction is complete, the pyridine is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer containing the sulfated product is then acidified with HCl and the product is extracted. The crude sulfated intermediate is purified by column chromatography on silica gel.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for Cbz, or acid treatment for Boc) to yield this compound.

-

Final Purification: The final product is purified by recrystallization or further chromatographic methods to obtain high-purity this compound.

Characterization of this compound

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent. The pH is a critical parameter for separation.

-

Detection: An electrochemical detector set to an oxidative potential suitable for the detection of the catechol moiety.

-

Quantification: Purity is assessed by the peak area percentage. The identity is confirmed by comparison of the retention time with a reference standard if available.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure. The position of the sulfate group can be determined by the chemical shifts of the aromatic protons.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the characteristic functional groups, including the sulfate group (S=O stretching vibrations).

-

Pharmacological Characterization

Studies on the pharmacological activity of this compound have consistently shown it to be inactive at physiologically relevant concentrations.

In Vitro Studies:

-

Receptor Binding Assays: In assays using membranes expressing various adrenergic and dopaminergic receptor subtypes, this compound does not show significant binding affinity.

-

Functional Assays: In isolated tissue preparations (e.g., rabbit ear artery, cat papillary muscle), this compound does not elicit contractile or relaxant responses, nor does it antagonize the effects of active catecholamines.

In Vivo Studies:

-

In animal models, administration of this compound does not produce significant changes in hemodynamic parameters such as heart rate, blood pressure, or cardiac output. It also does not induce diuresis.

Visualizations

The following diagrams illustrate the metabolic pathway of Ibopamine and a general workflow for the analysis of its metabolites.

Caption: Metabolic pathway of Ibopamine to Epinine and its subsequent inactivation.

Caption: General workflow for the analysis of epinine metabolites.

Conclusion

This compound is a primary and pharmacologically inactive metabolite of epinine, the active form of the drug Ibopamine. Its discovery and characterization have been pivotal in understanding the overall pharmacokinetic profile of Ibopamine. The sulfation of epinine, predominantly at the 3-position, represents a crucial detoxification and elimination pathway. The lack of biological activity of this compound underscores the importance of the free catechol structure for receptor interaction. Further research could focus on the specific kinetics of the sulfotransferases involved and the potential for drug-drug interactions that might affect this metabolic pathway. This technical guide provides a foundational understanding of this compound for professionals in the fields of pharmacology and drug development.

References

A Comparative Analysis of the Pharmacological Activity of Epinine and its Metabolite, Epinine 3-O-sulfate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Epinine (N-methyldopamine), the active metabolite of the orally administered inotropic agent ibopamine, exerts its pharmacological effects through interaction with dopaminergic and adrenergic receptors. A significant metabolic pathway for epinine is sulfation, leading to the formation of conjugates such as Epinine 3-O-sulfate. This technical guide provides a comprehensive comparison of the pharmacological activity of this compound with its parent compound, epinine. Drawing upon available in vivo and in vitro data, this document summarizes the current understanding of the biological effects of these two compounds. Experimental methodologies for assessing their activity are detailed, and the signaling pathways of the parent compound are visualized. The evidence strongly indicates that sulfation at the 3-O position results in a pharmacologically inactive metabolite, a crucial consideration in the pharmacokinetics and overall therapeutic effect of its precursors.

Introduction

Epinine, or N-methyldopamine, is a catecholamine that is structurally related to dopamine and epinephrine. It is the primary active metabolite of ibopamine, a drug that has been used to treat congestive heart failure. The therapeutic effects of ibopamine are attributed to the pharmacological actions of epinine, which include positive inotropic effects on the heart and vasodilation. Epinine's mechanism of action involves agonism at both dopamine and adrenergic receptors.

Like other catecholamines, epinine undergoes extensive metabolism in the body. One of the major metabolic routes is Phase II conjugation, specifically sulfation, which is catalyzed by sulfotransferase enzymes. This process generates sulfated metabolites, with this compound and Epinine 4-O-sulfate being prominent examples. While the parent compound, epinine, is pharmacologically active, the biological activity of its sulfated metabolites is of significant interest for understanding the overall duration and profile of ibopamine's effects.

This whitepaper will focus on a detailed comparison of the pharmacological activity of epinine and its 3-O-sulfated metabolite. It will present evidence from key studies, outline the experimental protocols used to assess their activities, and provide a visual representation of the signaling pathways associated with the active parent compound.

Pharmacological Activity: Epinine vs. This compound

In Vivo Studies

In vivo experiments in animal models have failed to demonstrate any significant hemodynamic or diuretic effects of this compound.

-

Hemodynamic Parameters in Dogs: When administered to dogs, this compound did not produce any measurable changes in key hemodynamic parameters such as cardiac output, blood pressure, and heart rate.[1] In contrast, epinine is known to cause dose-dependent effects on the cardiovascular system, including increased cardiac contractility and changes in blood pressure.

-

Diuresis in Rats: In studies on rats, this compound was found to have no effect on urine output.[1] This is in stark contrast to epinine, which, like dopamine, can induce diuresis.

In Vitro Studies

In vitro assays have corroborated the in vivo findings, showing a lack of activity of this compound at the tissue and receptor level.

-

Cat Papillary Muscle: this compound did not exert any effect on the contractility of isolated cat papillary muscle, a standard model for assessing inotropic effects.[1] Epinine, on the other hand, would be expected to increase the force of contraction in this preparation.

-

Rabbit Ear Artery: In the isolated rabbit ear artery preparation, used to evaluate vasoconstrictor or vasodilator activity, this compound showed no effect.[1] Epinine can cause vasoconstriction through its action on alpha-adrenergic receptors.

Data Presentation

The following tables summarize the comparative pharmacological activity of epinine and this compound based on the available literature.

Table 1: In Vivo Pharmacological Activity

| Parameter | Epinine | This compound | Animal Model |

| Hemodynamic Effects | Active (e.g., increased cardiac output, changes in blood pressure) | Inactive | Dog |

| Diuresis | Active (induces diuresis) | Inactive | Rat |

Table 2: In Vitro Pharmacological Activity

| Assay | Epinine | This compound | Tissue/Preparation |

| Inotropic Effect | Positive inotropic effect | No effect | Cat Papillary Muscle |

| Vascular Tone | Active (e.g., vasoconstriction) | No effect | Rabbit Ear Artery |

Signaling Pathways of Epinine

Epinine's pharmacological effects are mediated through its interaction with adrenergic and dopamine receptors, which are G-protein coupled receptors (GPCRs). The sulfation at the 3-O-position likely hinders the binding of the molecule to these receptors, thus rendering it inactive.

Adrenergic Receptor Signaling

Epinine acts as an agonist at both α- and β-adrenergic receptors.

Dopamine Receptor Signaling

Epinine also interacts with D1 and D2 dopamine receptors.

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited in the comparison of epinine and this compound.

Synthesis of this compound

The synthesis of catecholamine sulfates can be achieved through various methods. A common approach involves the sulfation of a protected catecholamine derivative followed by deprotection.

References

In Vivo Formation and Distribution of Epinine 3-O-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine) is the pharmacologically active metabolite of the orally administered inotropic agent, ibopamine. Following administration, epinine undergoes extensive first-pass metabolism, with sulfation being a primary conjugation pathway. This leads to the formation of Epinine 3-O-sulfate and Epinine 4-O-sulfate. Notably, the plasma concentrations of these sulfated metabolites are significantly higher and more sustained compared to the parent compound, epinine.[1] This technical guide provides a comprehensive overview of the in vivo formation and distribution of this compound, summarizing available quantitative data, detailing experimental methodologies, and illustrating the relevant biochemical pathways. Despite their prolonged presence in circulation, current evidence suggests that this compound is pharmacodynamically inactive.[1]

Introduction

Ibopamine, the diisobutyric ester of N-methyldopamine, is a prodrug developed to allow for the oral administration of dopamine-like compounds for the management of conditions such as congestive heart failure. Once absorbed, ibopamine is rapidly hydrolyzed by esterases to its active metabolite, epinine. Epinine then exerts its pharmacological effects by interacting with dopaminergic and adrenergic receptors.

However, the therapeutic efficacy and duration of action of epinine are influenced by its subsequent metabolic fate. A major metabolic route for epinine is sulfoconjugation, a phase II metabolic reaction catalyzed by sulfotransferase enzymes (SULTs). This process results in the formation of sulfate esters, primarily this compound and Epinine 4-O-sulfate. Understanding the in vivo formation and tissue distribution of these metabolites is crucial for a complete pharmacokinetic and pharmacodynamic characterization of ibopamine.

In Vivo Formation of this compound

The formation of this compound is a key step in the metabolism of epinine. This biotransformation is catalyzed by sulfotransferase enzymes, which are abundant in tissues such as the liver and intestines.

Metabolic Pathway

The metabolic cascade begins with the oral administration of ibopamine, which is then converted to epinine. Epinine, a catecholamine, is a substrate for SULTs, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of epinine, leading to the formation of this compound.

Distribution of this compound

While specific quantitative data on the tissue distribution of this compound is limited in publicly available literature, studies on the pharmacokinetics of ibopamine in dogs have provided insights into its disposition.

Plasma Pharmacokinetics

Following oral administration of ibopamine, this compound is the major metabolite found in plasma, with concentrations significantly exceeding those of free epinine. The plasma levels of the sulfated conjugate are also more sustained over time.

Tissue Distribution and Excretion

Studies in dogs have shown that after oral administration of ibopamine, a significant portion of the dose is excreted in the urine as this compound. This indicates that the sulfated metabolite is readily cleared from the body via the kidneys. While detailed tissue concentration data is not available, the high levels of urinary excretion suggest that this compound is distributed to the kidneys for elimination.

Table 1: Urinary Excretion of Ibopamine Metabolites in Dogs (0-6 hours)

| Metabolite | Percentage of Administered Dose |

| This compound | 37% |

| Homovanillic acid (free + conj.) | 15% |

| Dihydroxyphenylacetic acid (free + conj.) | 10% |

Data derived from studies in dogs following oral administration of 4 mg/kg of ibopamine hydrochloride.

Experimental Protocols

The following sections outline the general methodologies employed in the study of the in vivo formation and distribution of this compound.

Animal Models and Dosing

-

Species: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dosing: Ibopamine hydrochloride is administered orally via gavage. The dose is calculated based on the body weight of the animal.

Sample Collection

-

Blood: Blood samples are collected at predetermined time points from the tail vein or via cardiac puncture at the termination of the study. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidneys, heart, brain, intestine) are rapidly excised, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C.

-

Urine: For excretion studies, animals are housed in metabolic cages to allow for the collection of urine over specified time intervals.

Sample Preparation and Analysis

The determination of this compound concentrations in biological matrices requires a multi-step analytical procedure.

-

Tissue Homogenization: Frozen tissues are homogenized in a suitable buffer (e.g., phosphate buffer) to create a uniform suspension.

-

Enzymatic Hydrolysis: To measure the total amount of epinine (free and conjugated), an enzymatic hydrolysis step is employed. The tissue homogenate or plasma is incubated with a mixture of β-glucuronidase and arylsulfatase at an optimized pH and temperature (e.g., pH 5.0, 37°C) to cleave the sulfate conjugate and liberate free epinine.

-

Extraction: Epinine is a catecholamine and can be selectively extracted from the biological matrix using alumina adsorption. The sample is adjusted to a basic pH to facilitate the binding of the catechol hydroxyl groups to the alumina. After washing to remove interfering substances, the epinine is eluted with an acidic solution.

-

HPLC-ECD Analysis: The extracted epinine is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile) is used.

-

Detection: An electrochemical detector is set at an oxidative potential that is optimal for the detection of epinine.

-

Conclusion

This compound is a major and persistent metabolite of the prodrug ibopamine. Its formation via sulfoconjugation represents a significant metabolic pathway for the active compound, epinine. While present in high concentrations in the plasma, current evidence suggests that this compound is pharmacologically inactive. The methodologies outlined in this guide provide a framework for the in vivo investigation of the formation and distribution of this important metabolite, contributing to a more complete understanding of the overall disposition of ibopamine. Further research is warranted to fully elucidate the tissue-specific distribution of this compound and to definitively confirm its lack of pharmacological activity.

References

Epinine 3-O-Sulfate: A Key Metabolite in an Alternative Dopamine Pathway

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine, a central neurotransmitter in the brain, is critically involved in motor control, motivation, reward, and various cognitive functions. Its metabolism is a complex process involving several enzymatic pathways that terminate its biological activity and facilitate its excretion. While the primary routes of dopamine degradation via monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are well-documented, a secondary pathway involving N-methylation to epinine and subsequent sulfation to epinine 3-O-sulfate plays a significant, yet often overlooked, role in dopamine homeostasis. This technical guide provides a comprehensive overview of the formation and significance of this compound, detailing the enzymatic processes, quantitative data, and analytical methodologies relevant to its study.

The N-Methylation Pathway of Dopamine to Epinine

The initial step in this alternative metabolic route is the N-methylation of dopamine to form epinine (N-methyldopamine). This reaction is catalyzed by phenylethanolamine N-methyltransferase (PNMT), the same enzyme responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla and certain neurons.[1][2] S-adenosyl-L-methionine (SAM) serves as the methyl group donor in this reaction.[1] While the primary substrate for PNMT is norepinephrine, it is known to act on other phenylethylamine compounds, including dopamine.[1] The regulation of PNMT is influenced by factors such as glucocorticoids and splanchnic nerve impulses, which can increase its expression and activity.[1]

Sulfation of Epinine to this compound

Following its formation, epinine undergoes sulfation, a phase II metabolic reaction that increases its water solubility and facilitates its elimination from the body. This process is primarily mediated by the sulfotransferase enzyme SULT1A3, which exhibits a high affinity for dopamine and other monoamine neurotransmitters.[3][4] The reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of epinine.

SULT1A3 is predominantly found in the gastrointestinal tract and platelets, and to a lesser extent in other tissues, but notably absent from the adult human liver.[5] The activity of SULT1A3 is crucial in the presystemic metabolism of dietary and circulating catecholamines.

Studies on the metabolism of ibopamine, a prodrug of epinine, have provided valuable quantitative insights into the sulfation of epinine in vivo. These studies revealed that in human plasma, the majority of sulfated epinine exists as this compound, accounting for approximately 74-75% of the total, with epinine 4-O-sulfate comprising the remaining 22-24%. This indicates a regioselective preference for sulfation at the 3-hydroxyl position of the catechol ring of epinine.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and metabolites involved in the formation of this compound. It is important to note that while direct kinetic data for the N-methylation of dopamine to epinine and the sulfation of epinine are limited, data for the closely related reactions involving dopamine and SULT1A3 provide a strong basis for understanding these processes.

Table 1: Enzyme Kinetic Parameters for SULT1A3 with Dopamine as Substrate

| Enzyme | Substrate | Km (μM) |

| SULT1A3 | Dopamine | 6.46 - 9.7 |

Data sourced from UniProt entry for human SULT1A3.[6]

Table 2: Relative Abundance of Epinine Sulfate Isomers in Human Plasma

| Metabolite | Relative Abundance (%) |

| This compound | 74 - 75 |

| Epinine 4-O-sulfate | 22 - 24 |

Data derived from studies on the metabolism of ibopamine.

Experimental Protocols

The quantitative analysis of dopamine, epinine, and this compound is most effectively achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). The following protocol provides a general framework that can be adapted and optimized for the simultaneous quantification of these analytes in biological matrices such as plasma or urine.

Protocol: Simultaneous Quantification of Dopamine, Epinine, and this compound by LC-MS/MS

1. Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated analogs of the analytes).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the analytes.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient program should be developed to ensure adequate separation of the analytes from matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for these analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. Specific precursor-to-product ion transitions for dopamine, epinine, this compound, and the internal standards need to be optimized.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for all analytes.

-

3. Data Analysis

-

Quantification: Generate calibration curves by plotting the peak area ratios of the analytes to their respective internal standards against the analyte concentrations. Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curves.

Visualizations

Dopamine Metabolism to this compound Pathway

Caption: Metabolic pathway of dopamine to this compound.

Experimental Workflow for Analyte Quantification

Caption: Workflow for LC-MS/MS analysis of dopamine and its metabolites.

Conclusion

The N-methylation of dopamine to epinine and its subsequent sulfation to this compound represents a significant secondary pathway in dopamine metabolism. Understanding this pathway is crucial for a complete picture of dopamine disposition and may have implications for the development of drugs that target the dopaminergic system. The methodologies outlined in this guide provide a robust framework for the accurate quantification of the key metabolites involved, enabling further research into the physiological and pathological relevance of this metabolic route. Further investigation is warranted to elucidate the specific kinetic parameters of the enzymes involved with epinine as a substrate and to explore the regulatory mechanisms that govern this pathway in more detail.

References

- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Analysis of the substrate specificity of human sulfotransferases SULT1A1 and SULT1A3: site-directed mutagenesis and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SULT1A3 - Wikipedia [en.wikipedia.org]

- 5. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

Preliminary Studies on the Biological Function of Epinine 3-O-Sulfate: A Technical Guide

Affiliation: Google Research

Abstract

Epinine 3-O-sulfate is the primary circulating metabolite of epinine (N-methyldopamine), the active moiety of the orally administered inotropic agent, ibopamine. The process of sulfation, a major metabolic pathway for catecholamines, is generally considered a deactivation step, converting active compounds into more water-soluble, readily excretable forms. This technical guide synthesizes the available preliminary data on the biological function of this compound. The current body of evidence, primarily from in vivo and in vitro pharmacological studies, suggests that this compound is devoid of significant pharmacodynamic activity. This guide provides a summary of the quantitative data, detailed representative experimental protocols for assessing its activity, and visualizations of its metabolic context and interaction, or lack thereof, with relevant signaling pathways.

Introduction

Epinine (N-methyldopamine) is a sympathomimetic amine that exerts its pharmacological effects through interaction with dopamine and adrenergic receptors. Its prodrug, ibopamine, was developed to allow for oral administration to achieve systemic dopaminergic and adrenergic stimulation, primarily for the treatment of congestive heart failure. Upon oral administration, ibopamine is rapidly hydrolyzed by esterases to yield the active metabolite, epinine. Epinine, however, has a short half-life and is extensively metabolized, with sulfation being a predominant pathway.

The primary sulfated metabolite is this compound. Understanding the biological function of this major metabolite is crucial for a complete pharmacological profile of ibopamine and epinine. If the metabolite were to possess significant biological activity, it could contribute to the overall therapeutic effect or potential side effects. However, preliminary studies have indicated that, in line with the general understanding of catecholamine sulfation, this compound is a pharmacologically inactive compound.

This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the key findings and methodologies used to assess the biological function of this compound.

Metabolic Pathway of Epinine

Epinine undergoes extensive first-pass metabolism after its formation from ibopamine. One of the primary metabolic routes is sulfoconjugation, catalyzed by sulfotransferase enzymes, particularly SULT1A3, which has a high affinity for dopamine and related compounds. This process results in the formation of this compound and, to a lesser extent, Epinine 4-O-sulfate. The 3-O-sulfate isomer is the more abundant form found in circulation.[1] This sulfation significantly increases the water solubility of the compound, facilitating its renal excretion. Studies in dogs have shown that intravenously administered this compound is excreted largely unchanged, indicating that it is not readily deconjugated back to the active epinine form in vivo.[1]

Quantitative Data on Pharmacological Activity

The available evidence strongly suggests that this compound is pharmacologically inert. A key study by Casagrande et al. (1987) investigated the pharmacological activity of both N-methyldopamine 3-O-sulphate and 4-O-sulphate and found them to be "devoid of any pharmacodynamic activity" in the models tested.[2] The following tables summarize the expected outcomes based on these findings. The concentrations provided are representative of ranges typically used in pharmacological screenings of catecholamine analogs.

Table 1: In Vivo Pharmacological Activity of this compound

| Experimental Model | Species | Parameter Measured | Dose Range | Observed Effect | Reference |

| Anesthetized Dog | Dog | Hemodynamic Parameters (Heart Rate, Blood Pressure, Cardiac Output) | Up to 10 mg/kg i.v. | No significant change | [2] |

| Conscious Rat | Rat | Diuresis (Urine Output) | Up to 50 mg/kg p.o. | No significant change | [2] |

Table 2: In Vitro Pharmacological Activity of this compound

| Experimental Model | Species | Parameter Measured | Concentration Range | Observed Effect | Reference |

| Isolated Cat Papillary Muscle | Cat | Inotropic Effect (Force of Contraction) | 10⁻⁸ to 10⁻⁴ M | No significant change | [2] |

| Isolated Rabbit Ear Artery | Rabbit | Vasoconstrictor/Vasodilator Effect | 10⁻⁸ to 10⁻⁴ M | No significant change | [2] |

Conceptual Model of Receptor Interaction

Given its lack of observed pharmacological effect, it is hypothesized that the addition of the bulky, negatively charged sulfate group to the 3-hydroxyl position of epinine sterically and electrostatically hinders its ability to bind to and activate dopaminergic and adrenergic receptors. These receptors have specific binding pockets that accommodate the catechol moiety of endogenous ligands like dopamine and norepinephrine. The sulfated metabolite is unlikely to fit into these pockets in a way that would trigger receptor activation.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the assessment of this compound's pharmacological activity. These are based on standard pharmacological procedures and are intended to provide a framework for similar investigations.

In Vivo Assessment of Hemodynamic Effects in Anesthetized Dogs

-

Objective: To determine the effect of intravenously administered this compound on key cardiovascular parameters.

-

Animals: Male Beagle dogs (10-15 kg), fasted overnight with free access to water.

-

Anesthesia: Anesthesia is induced with sodium pentobarbital (30 mg/kg, i.v.) and maintained with a continuous infusion (4-6 mg/kg/h). Animals are intubated and ventilated with room air.

-

Surgical Preparation:

-

The right femoral artery is catheterized for the measurement of systemic arterial blood pressure using a pressure transducer.

-

The right femoral vein is catheterized for drug administration.

-

A catheter is advanced into the left ventricle via the left carotid artery to measure left ventricular pressure and its first derivative (LV dP/dt).

-

An electromagnetic flow probe is placed around the ascending aorta for the measurement of cardiac output.

-

Heart rate is derived from the arterial pressure waveform.

-

-

Experimental Procedure:

-

After a stabilization period of 30 minutes post-surgery, baseline hemodynamic parameters are recorded for 15 minutes.

-

This compound is administered as a cumulative intravenous infusion at doses of 0.1, 1.0, and 10.0 mg/kg. Each dose is infused over 10 minutes, with a 20-minute interval between doses.

-

A vehicle control (saline) is administered in a separate group of animals.

-

Hemodynamic parameters are continuously recorded throughout the experiment.

-

-

Data Analysis: Data from the last 2 minutes of each infusion period are averaged. Changes from baseline are calculated and compared between the vehicle and drug-treated groups using an appropriate statistical test (e.g., ANOVA).

In Vivo Assessment of Diuretic Activity in Rats

-

Objective: To evaluate the effect of orally administered this compound on urine output.

-

Animals: Male Wistar rats (200-250 g), housed in metabolic cages with free access to food and water for an acclimatization period of 3 days.

-

Experimental Procedure:

-

Food is withdrawn 18 hours before the experiment; water remains available.

-

At the start of the experiment, animals are orally administered a saline load (25 ml/kg) to ensure a uniform state of hydration.

-

Immediately after the saline load, animals are divided into groups and orally administered either the vehicle (e.g., 0.5% carboxymethylcellulose), a positive control (e.g., Furosemide, 10 mg/kg), or this compound at various doses (e.g., 10, 50, 100 mg/kg).

-

Animals are placed back into the metabolic cages, and urine is collected for a period of 5 hours.

-

The total volume of urine excreted by each rat is measured.

-

-

Data Analysis: The mean urine output for each group is calculated. The results for the this compound groups are compared to the vehicle control and positive control groups using statistical analysis (e.g., one-way ANOVA followed by Dunnett's test).

In Vitro Assessment of Inotropic Effects on Isolated Cat Papillary Muscle

-

Objective: To determine if this compound has any direct effect on myocardial contractility.

-

Tissue Preparation:

-

Adult cats are euthanized according to ethical guidelines.

-

The heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

The right ventricle is opened, and a suitable papillary muscle is carefully dissected.

-

The muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

The tendinous end is attached to an isometric force transducer, and the other end is fixed to a stationary hook.

-

-

Experimental Procedure:

-

The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) with platinum electrodes.

-

The muscle is allowed to equilibrate for 60 minutes, with periodic adjustments to the resting tension to achieve the length at which developed tension is maximal (Lmax).

-

After a stable baseline is achieved, a cumulative concentration-response curve is generated for this compound (e.g., 10⁻⁸ M to 10⁻⁴ M), with each concentration applied for 10 minutes.

-

A positive control, such as isoproterenol, is added at the end of the experiment to confirm tissue viability.

-

-

Data Analysis: The force of contraction is recorded. The response at each concentration of this compound is expressed as a percentage of the baseline contractile force.

In Vitro Assessment of Vasoactivity on Isolated Rabbit Ear Artery

-

Objective: To determine if this compound causes vasoconstriction or vasodilation.

-

Tissue Preparation:

-

A male New Zealand White rabbit is euthanized.

-

The central ear artery is carefully dissected and cannulated.

-

The artery is placed in a perfusion apparatus and perfused with warmed (37°C), oxygenated Krebs solution at a constant flow rate.

-

-

Experimental Procedure:

-

The perfusion pressure is monitored, which reflects the degree of vascular resistance.

-

The preparation is allowed to equilibrate for 60 minutes until a stable baseline perfusion pressure is achieved.

-

To assess vasoconstrictor potential, cumulative concentrations of this compound (10⁻⁸ M to 10⁻⁴ M) are added to the perfusate. An increase in perfusion pressure indicates vasoconstriction. A positive control, such as norepinephrine, is used.

-

To assess vasodilator potential, the artery is pre-constricted with a submaximal concentration of norepinephrine. Once a stable, elevated tone is achieved, cumulative concentrations of this compound are added to the perfusate. A decrease in perfusion pressure indicates vasodilation. A positive control, such as acetylcholine, is used.

-

-

Data Analysis: Changes in perfusion pressure from baseline (or the pre-constricted tone) are measured and plotted against the concentration of this compound.

Conclusion

References

Investigating the In Vitro Sulfation of Epinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro sulfation of epinine (N-methyldopamine), a key metabolite of the cardiac stimulant ibopamine. Understanding the metabolic fate of epinine is crucial for elucidating its pharmacological and toxicological profiles. This document outlines the enzymatic basis of epinine sulfation, detailed experimental protocols for its in vitro investigation, and methods for the quantification of its sulfated metabolites.

Introduction to Epinine and its Metabolic Sulfation

Epinine, or N-methyldopamine, is the principal active metabolite of ibopamine, a drug used in the management of congestive heart failure. Upon administration, ibopamine is hydrolyzed to epinine, which exerts its pharmacological effects by interacting with dopamine and adrenergic receptors. However, the duration of epinine's action is limited by its rapid metabolism, with sulfation being a major conjugation pathway.

Sulfation is a phase II metabolic reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. In the case of epinine, sulfation primarily occurs on the catechol hydroxyl groups, leading to the formation of epinine-3-O-sulfate and epinine-4-O-sulfate. These sulfated metabolites are generally more water-soluble and pharmacologically inactive, facilitating their excretion from the body.[1]

The primary enzyme responsible for the sulfation of catecholamines like dopamine, which is structurally similar to epinine, is SULT1A3.[2] Therefore, SULT1A3 is the primary candidate enzyme for mediating the sulfation of epinine in vivo and in vitro.

Epinine Signaling Pathways

Epinine, as an analog of dopamine and epinephrine, is expected to interact with adrenergic and dopaminergic signaling pathways. While the sulfated metabolites of epinine have been shown to be pharmacologically inactive[1], understanding the pathways affected by the parent compound provides context for the importance of its metabolic inactivation via sulfation. The primary signaling pathway for catecholamines involves G-protein coupled receptors (GPCRs), leading to the modulation of intracellular second messengers like cyclic AMP (cAMP).[3][4]

Quantitative Data on Sulfation Kinetics

For context, kinetic parameters for the sulfation of other phenolic compounds by SULT1A3 have been reported. For instance, the sulfation of formononetin by SULT1A3 expressed in HEK293 cells showed a Vmax of 13.94 pmol/min/mg and a Km of 6.17 µM.

| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| Dopamine | Human SULT1A3 | ~2-10 | Not consistently reported | General knowledge from multiple sources |

| Formononetin | Human SULT1A3 | 6.17 | 13.94 | [5] |

| Epinine | Human SULT1A3 | Not Reported | Not Reported |

Table 1: Michaelis-Menten Constants for SULT1A3 with Various Substrates.

Experimental Protocols

General Workflow for Investigating Epinine Sulfation

The in vitro investigation of epinine sulfation follows a logical progression from enzyme selection and incubation to product detection and kinetic analysis.

Detailed Protocol for In Vitro Epinine Sulfation Assay

This protocol is a general guideline and may require optimization for specific experimental goals.

Materials:

-

Recombinant human SULT1A3 (or other SULT isoforms)

-

Epinine hydrochloride

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

-

Water (HPLC grade)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC or LC-MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of epinine hydrochloride in water.

-

Prepare a stock solution of PAPS in water.

-

Prepare the incubation buffer: 50 mM potassium phosphate, pH 7.0, containing 5 mM DTT and 10 mM MgCl2.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

Incubation buffer

-

Recombinant SULT1A3 (final concentration typically 1-10 µg/mL)

-

Epinine solution (a range of concentrations, e.g., 0.5-100 µM, for kinetic studies)

-

-

Pre-incubate the mixture at 37°C for 3 minutes.

-

Initiate the reaction by adding PAPS (final concentration typically 20-50 µM).

-

The final incubation volume is typically 50-100 µL.

-

Incubate at 37°C for a predetermined time (e.g., 10-60 minutes, within the linear range of the reaction).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex briefly to mix.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Quantification of Epinine and Epinine-Sulfate by HPLC

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 30% B

-

15-17 min: 30% to 95% B

-

17-20 min: 95% B

-

20-22 min: 95% to 5% B

-

22-27 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

Quantification:

-

Generate standard curves for both epinine and epinine-sulfate (if a standard is available) by injecting known concentrations.

-

Calculate the concentration of the analyte in the samples by comparing the peak areas to the standard curve.

Note: For higher sensitivity and specificity, especially when a pure standard for the sulfated metabolite is unavailable, LC-MS/MS is the preferred analytical method. The mass transitions for epinine and its sulfated product would need to be determined.

Summary and Conclusion

The in vitro sulfation of epinine is a critical metabolic pathway that significantly influences its bioavailability and pharmacological activity. This guide provides a framework for investigating this process, from understanding the underlying enzymatic reactions and signaling pathways to detailed experimental protocols and analytical methods. While specific kinetic data for epinine sulfation remains to be fully elucidated, the methodologies presented here, adapted from studies of structurally related compounds, offer a robust starting point for researchers in drug metabolism and development. Further studies are warranted to determine the precise kinetic parameters of epinine sulfation by various SULT isoforms to better predict its metabolic fate in different individuals and tissues.

References

Potential Physiological Effects of Epinine 3-O-Sulfate Accumulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide explores the potential physiological effects of the accumulation of Epinine 3-O-sulfate, a major metabolite of the dopamine prodrug ibopamine. The document synthesizes the available pharmacological data, provides detailed hypothetical experimental protocols for its study, and outlines the key metabolic pathways.

Executive Summary

Epinine (N-methyldopamine) is the active metabolite of the orally administered inotropic agent ibopamine. While epinine exerts dopaminergic and adrenergic effects, it is rapidly metabolized, primarily through sulfation, to form this compound and epinine 4-O-sulfate. Plasma levels of these sulfated metabolites are significantly higher and more sustained than those of the parent epinine. Despite its prolonged presence in circulation, current evidence suggests that this compound is a pharmacologically inactive metabolite. This guide will delve into the limited existing research on its physiological effects, present detailed methodologies for its further investigation, and provide a framework for understanding its metabolic fate.

Metabolism and Accumulation of this compound

Following oral administration, ibopamine is hydrolyzed by esterases to liberate epinine. Epinine is then subject to phase II metabolism, primarily by sulfotransferases (SULTs), particularly SULT1A3, which has a high affinity for dopamine and related compounds. This enzymatic reaction conjugates a sulfo group to the 3-hydroxyl position of the catechol ring, forming this compound.

This sulfation process significantly increases the water solubility of epinine, facilitating its renal excretion. However, it also leads to the accumulation of this compound in the plasma at concentrations that can surpass those of the pharmacologically active epinine.

Methodological & Application

Application Note: Quantification of Epinine 3-O-Sulfate in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of epinine 3-O-sulfate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Epinine (N-methyldopamine) is a metabolite of dopamine and a compound of interest in various physiological and pharmacological studies. Its sulfated conjugate, this compound, represents a major circulating form. The method described herein utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This robust workflow is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this specific metabolite.

Introduction

Epinine, an N-methylated derivative of dopamine, is an endogenous catecholamine that also serves as a precursor to epinephrine. It is metabolized through various pathways, including sulfation, which is a common phase II detoxification process. The resulting metabolite, this compound, can be found in circulation and its concentration may be relevant for understanding dopamine metabolism and the effects of related therapeutic agents. The analysis of such polar, conjugated metabolites in a complex biological matrix like plasma presents analytical challenges, including matrix effects and poor retention on traditional reversed-phase columns. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for accurate quantification.[1][2] This document provides a comprehensive protocol for this analysis.

Metabolic Pathway of Epinine Sulfation

Epinine undergoes sulfation, a phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes, primarily in the liver and intestine. In this reaction, a sulfo group is transferred from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of the catechol moiety of epinine, resulting in the formation of this compound.

Caption: Metabolic conversion of Epinine to this compound.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific laboratory instrumentation and conditions.

Materials and Reagents

-

Standards: this compound and a stable isotope-labeled internal standard (e.g., this compound-d3).

-

Solvents: Acetonitrile, Methanol, Formic Acid (all LC-MS grade).

-

Reagents: Ammonium acetate, Ultrapure water.

-

Plasma: Human plasma (K2-EDTA), stored at -80°C.

-

SPE: Mixed-mode Weak Cation Exchange (WCX) SPE plates or cartridges.[2][3]

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards. Prepare at least three levels of QC samples (low, medium, high) in the same manner.

-

Spiked Samples: Spike blank plasma with the appropriate working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples.

Sample Preparation (Solid-Phase Extraction)

-

Pre-treatment: Thaw plasma samples on ice. To 250 µL of plasma, add 250 µL of 50 mM ammonium acetate containing the internal standard. Vortex to mix.[4]

-

Conditioning: Condition the WCX SPE plate wells with 200 µL of methanol followed by 200 µL of 50 mM ammonium acetate.

-

Loading: Load the pre-treated sample onto the SPE plate.

-

Washing: Wash the wells sequentially with 200 µL of 50 mM ammonium acetate, followed by 200 µL of methanol.[4]

-

Elution: Elute the analytes with 2 x 50 µL aliquots of methanol containing 2% formic acid into a clean collection plate.[4]

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 35-40°C. Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 97:2:1 water:acetonitrile:formic acid).[4][5]

LC-MS/MS Analysis Workflow

The overall workflow from sample receipt to data analysis is depicted below.

Caption: Experimental workflow for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions: For polar analytes like this compound, either a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a Pentafluorophenyl (PFP) column is recommended.[2][5]

| Parameter | HILIC Method Recommendation |

| Column | ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

LC Gradient Table:

| Time (min) | Flow (mL/min) | %A | %B |

| 0.0 | 0.4 | 15 | 85 |

| 3.0 | 0.4 | 50 | 50 |

| 3.1 | 0.4 | 85 | 15 |

| 4.0 | 0.4 | 85 | 15 |

| 4.1 | 0.4 | 15 | 85 |

| 5.0 | 0.4 | 15 | 85 |

Mass Spectrometry Conditions:

| Parameter | Setting |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions (Hypothetical): Note: These transitions must be determined experimentally by infusing the analytical standard. Epinine has a monoisotopic mass of 167.09 Da. This compound would be 247.04 Da. The MRM transitions would be based on the fragmentation of this parent ion.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 248.0 | 151.1 | 100 | To be optimized |

| This compound-d3 (IS) | 251.0 | 154.1 | 100 | To be optimized |

Method Validation Parameters

The analytical method should be validated according to established guidelines. Key parameters to assess include:

-

Linearity: A calibration curve should be constructed using at least six non-zero standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The coefficient of determination (r²) should be >0.99.[1][5]

-

Accuracy and Precision: Assessed by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% for LLOQ).[3][6]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

-

Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention time of the analyte and IS.

-

Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solvent solution.

-

Recovery: The efficiency of the extraction process, determined by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Summary of Typical Performance Data:

| Parameter | Acceptance Criteria / Typical Value |

| Linearity (r²) | > 0.99 |

| LLOQ | 1-10 ng/mL (Analyte dependent) |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%RE) | ± 15% |

| Extraction Recovery | > 70% |

Conclusion